4-(Ethylsulfanyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Ethylsulfanyl)piperidine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] This technical guide provides a comprehensive examination of 4-(Ethylsulfanyl)piperidine hydrochloride and its closely related, more extensively documented analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. Due to the limited availability of specific data for the former, this guide will focus on the known properties and synthesis of the latter, while also presenting a theoretically sound synthetic pathway for the titular compound. This document is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize these compounds in their research endeavors, particularly in the realm of central nervous system (CNS) disorders.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and conformational flexibility, making it an ideal scaffold for interacting with diverse biological targets.[3] Its saturated nature allows for precise three-dimensional arrangements of substituents, which is critical for optimizing drug-receptor interactions.[2] Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing water solubility and facilitating interactions with biological macromolecules. These advantageous physicochemical properties have led to the incorporation of the piperidine scaffold into numerous FDA-approved drugs targeting a wide range of conditions, from cancer to neurological disorders.[4]
This guide will specifically explore the synthesis, properties, and potential applications of piperidine derivatives featuring an ethylsulfanyl group at the 4-position, a structural motif with the potential to modulate lipophilicity and metabolic stability.
Chemical Identity and Physicochemical Properties
A thorough investigation of chemical databases reveals that "this compound" is not a commonly cataloged compound with a designated CAS number. However, a closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride , is documented.
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
-
IUPAC Name: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
-
Molecular Formula: C₈H₁₈ClNS[5]
-
Molecular Weight: 195.75 g/mol
-
SMILES: CCSCC1CCNCC1.Cl
A summary of the key physicochemical properties for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNS | [5] |
| Molecular Weight | 195.75 g/mol | |
| Predicted XlogP | 1.6 | [5] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Physical Form | Expected to be a solid | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of 4-Substituted Piperidines
The synthesis of 4-substituted piperidines can be approached through various well-established organic chemistry methodologies. Given the lack of a specific documented synthesis for this compound, a plausible synthetic route is proposed based on established transformations of piperidine precursors.
Hypothetical Synthesis of this compound
This proposed synthesis commences with the commercially available 4-hydroxypiperidine. The rationale behind this multi-step synthesis is to introduce the desired ethylsulfanyl group at the 4-position of the piperidine ring through a series of reliable and high-yielding reactions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions in subsequent steps. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.
-
To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-4-hydroxypiperidine by column chromatography.
-
-
Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a better one, such as a halide. Chlorination using thionyl chloride (SOCl₂) is a standard method.[6]
-
Dissolve N-Boc-4-hydroxypiperidine in a dry, aprotic solvent like dichloromethane or chloroform, and cool in an ice bath.
-
Slowly add thionyl chloride in the presence of a base like pyridine to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product, N-Boc-4-chloropiperidine.
-
-
Nucleophilic Substitution with Ethanethiolate: The chloro group is then displaced by sodium ethanethiolate (NaSEt) in a nucleophilic substitution reaction to introduce the ethylsulfanyl moiety.
-
Prepare sodium ethanethiolate by reacting ethanethiol with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF).
-
Add the N-Boc-4-chloropiperidine to the solution of sodium ethanethiolate and stir, possibly with gentle heating, to drive the reaction to completion.
-
After workup, purify the resulting N-Boc-4-(Ethylsulfanyl)piperidine.
-
-
Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.
-
Dissolve the N-Boc-4-(Ethylsulfanyl)piperidine in a solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., HCl in dioxane or concentrated aqueous HCl) and stir at room temperature.
-
Monitor the deprotection by TLC. Upon completion, the solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization.
-
This proposed synthesis is based on well-established and frequently cited reactions in organic chemistry, ensuring a high degree of trustworthiness in its theoretical execution.
Applications in Drug Discovery and Neuroscience
The piperidine scaffold is a key component in many drugs targeting the central nervous system.[3][7] Its ability to be functionalized allows for the fine-tuning of pharmacological properties to achieve desired effects on neurotransmitter systems.
The Role of Piperidine Derivatives in Modulating Neurological Pathways
Piperidine-containing compounds have been successfully developed as antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[8][9] For instance, drugs like Donepezil, used to treat Alzheimer's, feature a piperidine moiety that is crucial for its inhibitory activity on acetylcholinesterase.[7]
The introduction of an ethylsulfanyl group, as in this compound, can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier. Furthermore, the sulfur atom can engage in specific interactions with biological targets, potentially leading to novel pharmacological profiles.
While specific biological data for this compound is not available, it is plausible that this compound could serve as a valuable building block for developing modulators of various CNS targets, including:
-
Dopamine and Serotonin Receptors: Key targets for antipsychotic medications.
-
Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters, with MAO inhibitors being used to treat depression and Parkinson's disease.[4][10]
-
Opioid Receptors: Important for the development of novel analgesics.[8]
Caption: Role of the this compound scaffold in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Alkyl sulfides can have strong, unpleasant odors and may be flammable.[12] Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] A thorough review of the Safety Data Sheet (SDS) for closely related compounds is strongly recommended before handling.
Conclusion
While direct experimental data for this compound is scarce, this in-depth technical guide provides a comprehensive overview of its chemical nature, a plausible and well-grounded synthetic route, and its potential applications based on the established pharmacology of the piperidine scaffold. The closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, serves as a valuable reference point. The versatility of the piperidine ring, combined with the unique properties imparted by the ethylsulfanyl group, makes these compounds promising building blocks for the development of novel therapeutics, particularly for challenging CNS disorders. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar chemical entities in their drug discovery programs.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Ethylsulfanyl)piperidine HCl
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. The introduction of an ethylsulfanyl group at the 4-position of the piperidine ring yields 4-(Ethylsulfanyl)piperidine, a versatile synthetic building block. As the hydrochloride salt, its physicochemical properties are modulated to enhance solubility and handling, making it a valuable intermediate for drug discovery and development.[3]
This technical guide offers a comprehensive examination of the core physicochemical properties of 4-(Ethylsulfanyl)piperidine HCl. It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of available data but also insights into the experimental methodologies required for its characterization. Given the limited publicly available data for this specific compound, this guide will also draw upon data from closely related analogs to provide a robust and practical overview.
Chemical Identity and Structure
A clear understanding of the chemical identity of 4-(Ethylsulfanyl)piperidine HCl is fundamental to any scientific investigation.
-
Chemical Name: 4-(Ethylsulfanyl)piperidine hydrochloride
-
Synonyms: 4-(Ethylthio)piperidine HCl
-
Molecular Formula: C₇H₁₆ClNS
-
Molecular Weight: 181.72 g/mol
The structure consists of a central piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. An ethylsulfanyl (-S-CH₂CH₃) group is attached to the carbon at the 4-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Caption: 2D structure of 4-(Ethylsulfanyl)piperidine HCl.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
| Property | Value/Description | Rationale/Source |
| Appearance | White to off-white crystalline solid. | Based on the appearance of analogous piperidine hydrochloride salts.[3][4] |
| Molecular Weight | 181.72 g/mol | Calculated from the molecular formula (C₇H₁₆ClNS). |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid, typical for hydrochloride salts. | Piperidine hydrochloride has a melting point of 245-248 °C.[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | As a hydrochloride salt, the protonated nitrogen enhances aqueous solubility. Piperidine hydrochloride is highly soluble in water.[4][6] |
| pKa | Estimated to be around 10.5 - 11.0. | The pKa of the conjugate acid of piperidine is approximately 11.1.[7][8] The electron-donating nature of the ethylsulfanyl group is not expected to significantly alter this value. |
| LogP (Octanol-Water Partition Coefficient) | Predicted LogP (XlogP) for the free base is approximately 1.6. | Based on the predicted value for the structurally similar 4-[(ethylsulfanyl)methyl]piperidine.[9] This indicates moderate lipophilicity. |
Synthesis and Reactivity
Plausible Synthetic Route
A common method for the synthesis of 4-substituted piperidines involves the modification of a pre-formed piperidine ring.[10] For 4-(Ethylsulfanyl)piperidine, a plausible route would be the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine derivative with an ethylthiolate salt.
Caption: Plausible synthetic workflow for 4-(Ethylsulfanyl)piperidine HCl.
Chemical Stability and Reactivity
As a hydrochloride salt, 4-(Ethylsulfanyl)piperidine HCl is expected to be a stable, crystalline solid under standard laboratory conditions.[3] The piperidine ring is generally robust. The ethylsulfanyl group is a potential site for oxidation to the corresponding sulfoxide and sulfone, which could be a metabolic pathway in vivo. The secondary amine of the free base is nucleophilic and can participate in various reactions, such as alkylation, acylation, and condensation reactions.[11]
Experimental Protocols for Physicochemical Characterization
The accurate determination of physicochemical properties is crucial for drug discovery and development.[12] The following sections provide detailed, self-validating protocols for key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]
Principle: An excess of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 4-(Ethylsulfanyl)piperidine HCl to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Caption: Workflow for determining aqueous solubility by the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16][17]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-(Ethylsulfanyl)piperidine HCl in deionized water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.[18][19]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or an aqueous buffer). The LogP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4) and vice versa.
-
Partitioning: Add a known amount of 4-(Ethylsulfanyl)piperidine HCl to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Workflow for LogP determination by the shake-flask method.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(Ethylsulfanyl)piperidine HCl.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[20] Do not breathe dust.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]
-
Toxicology: While specific toxicity data for this compound is not available, piperidine and its derivatives can be toxic and corrosive.[21][22][23] Assume the compound is hazardous and handle it accordingly.
Applications in Research and Drug Discovery
The structural features of 4-(Ethylsulfanyl)piperidine HCl make it an attractive building block for the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The piperidine ring is a common motif in drugs targeting the central nervous system (CNS), and its derivatives have been explored for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines.[2][24]
-
Modulation of Physicochemical Properties: The ethylsulfanyl group provides a handle for further chemical modification and can influence the lipophilicity and metabolic stability of the final compound.[3]
-
Intermediate for Lead Optimization: This compound can be used in lead optimization campaigns to explore the structure-activity relationships (SAR) of a particular chemical series.
Conclusion
4-(Ethylsulfanyl)piperidine HCl is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in medicinal chemistry and drug discovery. Its high aqueous solubility as a hydrochloride salt, coupled with the moderate lipophilicity of the free base, provides a balanced profile for potential drug candidates. The piperidine scaffold offers a proven framework for engaging with a variety of biological targets, while the ethylsulfanyl moiety allows for fine-tuning of properties and further synthetic elaboration. This technical guide provides a foundation for researchers to understand and utilize this compound in their scientific endeavors.
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Strategic Physicochemical Profiling: pKa Determination and Ionization State of 4-(Ethylsulfanyl)piperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and thus the overall therapeutic efficacy and safety of a drug candidate.[1] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of 4-(Ethylsulfanyl)piperidine hydrochloride, a representative basic compound containing the piperidine scaffold common in many pharmaceuticals.[2] We delve into the causality behind experimental choices for various analytical techniques, present validated, step-by-step protocols, and illustrate the downstream implications of the molecule's ionization on its drug-like properties. This document serves as a self-validating framework for researchers to accurately characterize ionizable compounds in drug discovery and development.
Introduction: The Criticality of pKa in Modern Drug Discovery
In the landscape of drug development, a molecule's journey from a promising hit to a viable drug is governed by its pharmacokinetic profile.[3] The ability of a compound to be absorbed, distribute to its target, be metabolized, and ultimately be excreted is intrinsically linked to its physicochemical properties.[4] Among the most influential of these is the acid-base dissociation constant, or pKa. The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[5]
This equilibrium is not a static property; it shifts dynamically as a drug traverses the varying pH environments of the human body, from the acidic milieu of the stomach (pH 1.5-3.5) to the near-neutral pH of the small intestine (pH 6.0-7.4) and blood (pH 7.4).[1] The ionization state directly impacts:
-
Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.
-
Permeability: The non-ionized, more lipophilic form of a drug is typically better able to passively diffuse across biological membranes, a key tenet of Lipinski's Rule of Five.[6][7]
-
Target Binding: The charge of a molecule can be critical for its interaction with the amino acid residues of its biological target.
-
Metabolism & Excretion: Ionization affects binding to plasma proteins and metabolic enzymes, as well as renal clearance pathways.[1]
Therefore, the precise determination of pKa is not merely an academic exercise but a foundational pillar of rational drug design and candidate selection.
Compound Profile: this compound
Structure:
Simplified 2D representation
Chemical Formula: C₉H₂₀ClNS[8]
Key Ionizable Group: The core of this molecule's basicity is the secondary amine within the piperidine ring. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), forming a positively charged piperidinium ion. The hydrochloride salt form indicates that the compound is supplied in its protonated, ionized state. The pKa value of interest is that of the conjugate acid (the piperidinium ion).
While no experimentally determined pKa value for 4-(Ethylsulfanyl)piperidine is readily available in published literature[9], we can infer its properties. The parent piperidine molecule has a pKa of approximately 11.22 for its conjugate acid.[2] The ethylsulfanyl substituent is weakly electron-withdrawing and is located at the 4-position, relatively distant from the nitrogen. Therefore, its inductive effect on the nitrogen's basicity is expected to be minimal. For the purposes of this guide, we will use a predicted pKa value of approximately 10.8 as a working hypothesis to illustrate calculations and principles. This value is consistent with predictions for similarly substituted piperidines.[10][11]
Experimental Determination of pKa
The choice of method for pKa determination depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required precision and throughput.[12] Potentiometric titration is considered a high-precision, standard method, while spectrophotometry and capillary electrophoresis offer advantages for poorly soluble compounds or require smaller sample quantities.[13][14]
Method 1: Potentiometric Titration
Principle: This method involves the stepwise addition of a strong base (titrant) to a solution of the acidic form of the analyte (this compound). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the compound has been neutralized.[15][16] This point corresponds to the inflection point of the curve.[13]
Caption: High-throughput workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Experimental Protocol:
-
Preliminary Scans:
-
Prepare two solutions of this compound at a low concentration (e.g., 50 µM): one in a strongly acidic buffer (e.g., pH 2, where it is >99.9% ionized) and one in a strongly basic buffer (e.g., pH 13, where it is >99% non-ionized).
-
Scan the UV-Vis spectrum (e.g., 230-500 nm) for both solutions to identify the wavelength(s) of maximum absorbance difference between the protonated and neutral species. [14]
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 9 to 12 in 0.5 pH unit increments). Maintain a constant ionic strength across all buffers.
-
For a high-throughput approach, use a 96-well UV-transparent microplate. [14] * Add a small, fixed volume of a concentrated stock solution of the compound (e.g., in DMSO) to each well containing the different buffers. Ensure the final DMSO concentration is low (e.g., <1%) to avoid significant shifts in pKa.
-
-
Measurement:
-
Measure the absorbance of each well at the predetermined analytical wavelength using a microplate reader.
-
Include wells with buffer and DMSO only to serve as blanks for background correction.
-
-
Data Analysis:
-
Plot the background-corrected absorbance against the corresponding pH of the buffer.
-
Fit the data to the appropriate sigmoidal dose-response equation. The inflection point of this curve corresponds to the pKa of the compound. [17]
-
Method 3: Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their charge-to-size ratio in an electric field. The effective mobility of an ionizable compound changes as a function of pH because its net charge changes. By measuring the migration time of the analyte in a series of buffers with different pH values, a plot of effective mobility versus pH can be generated. This plot is sigmoidal, and the pKa is determined from the inflection point. [18]This method is particularly advantageous as it requires very small sample volumes, can handle impure samples, and is well-suited for sparingly soluble compounds. [19][20] Detailed Experimental Protocol:
-
System and Buffer Preparation:
-
Prepare a set of background electrolytes (BGEs) with varying pH values covering the range of interest (e.g., pH 9 to 12).
-
Each BGE should contain a neutral marker (e.g., DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).
-
-
Measurement Procedure:
-
Condition a fused-silica capillary by flushing with base, water, and then the running BGE.
-
Inject a small plug of the sample solution (containing the analyte and the neutral marker) into the capillary hydrodynamically or electrokinetically.
-
Apply a high voltage across the capillary and record the electropherogram using a UV detector.
-
Repeat this process for each BGE of a different pH.
-
-
Data Analysis:
-
From each electropherogram, determine the migration times of the analyte (tₘ) and the neutral marker (tₑₒ).
-
Calculate the effective mobility (µₑₗ) at each pH using the equation: µₑₗ = (LₜLₑ / V) * (1/tₘ - 1/tₑₒ), where Lₜ is the total capillary length, Lₑ is the effective length to the detector, and V is the applied voltage.
-
Plot the effective mobility (µₑₗ) against pH.
-
The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated species and the neutral species, which corresponds to the inflection point of the sigmoid curve. [21]
-
Ionization Profile and Physicochemical Implications
Using the Henderson-Hasselbalch equation, we can calculate the percentage of 4-(Ethylsulfanyl)piperidine that is ionized at any given pH, based on our working pKa of 10.8.
For a base, the equation is: pKa = pH + log([BH⁺]/[B]) Where [BH⁺] is the concentration of the ionized form and [B] is the concentration of the non-ionized form.
The percentage of ionization can be calculated as: % Ionized = 100 / (1 + 10^(pH - pKa))
Relationship between pH, pKa, and Ionization State
Caption: Equilibrium of 4-(Ethylsulfanyl)piperidine and its dominant form relative to pH.
Table 1: Predicted Ionization of 4-(Ethylsulfanyl)piperidine (pKa = 10.8) at Physiological pH Values
| Environment | Typical pH | % Ionized (BH⁺) | Dominant Form | Primary Implication |
| Stomach (Fasted) | 1.5 - 3.5 | >99.99% | Ionized | High aqueous solubility, poor membrane absorption. [22] |
| Duodenum | 6.0 | >99.98% | Ionized | High solubility, poor passive absorption. |
| Blood/Plasma | 7.4 | >99.96% | Ionized | High solubility in plasma, distribution influenced by transporters. [23] |
| Intracellular Fluid | ~7.2 | >99.97% | Ionized | Limited passive entry into cells. |
Interpretation for Drug Development:
-
Absorption: With a pKa of 10.8, 4-(Ethylsulfanyl)piperidine will be almost completely ionized throughout the gastrointestinal tract. [1]According to the pH-partition hypothesis, this predicts very poor passive absorption across the lipid membranes of the gut wall. [4]Its absorption would likely rely on carrier-mediated transport mechanisms.
-
Distribution: Once in the bloodstream (pH 7.4), the compound remains almost entirely in its charged, hydrophilic form. This will limit its ability to passively cross the blood-brain barrier and penetrate other tissues, confining its distribution primarily to the systemic circulation.
-
Solubility and Formulation: The high degree of ionization at physiological pH means the compound will exhibit excellent aqueous solubility, which is advantageous for developing intravenous formulations. For oral formulations, the challenge would be overcoming the poor permeability, not poor dissolution. [7]* Lipophilicity (LogD): The distribution coefficient (LogD) is the effective lipophilicity at a given pH and is a more accurate predictor of permeability than the partition coefficient (LogP), which applies only to the neutral species. For a basic compound like this, LogD will be significantly lower than LogP at any pH below its pKa. At pH 7.4, the LogD would be extremely low, confirming its hydrophilic nature and poor permeability.
Conclusion
The pKa of an active pharmaceutical ingredient is a cornerstone physicochemical property that provides profound insights into its likely pharmacokinetic behavior. For this compound, its high basicity (predicted pKa ≈ 10.8) dictates that it will exist almost exclusively in its ionized, hydrophilic form under all physiological conditions. While this confers excellent aqueous solubility, it presents a significant challenge for passive membrane permeability, a critical factor for oral bioavailability and distribution to many tissues.
This in-depth guide has outlined the rationale and validated methodologies for the precise experimental determination of this crucial parameter. By integrating an accurate pKa value into early-stage development models, researchers and drug development professionals can make more informed decisions regarding candidate selection, formulation strategies, and the prediction of in vivo performance, ultimately de-risking the development process and improving the probability of clinical success.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemical Biodiversity, 6(11), 1822-7. doi: 10.1002/cbdv.200900120. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]
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PubChemLite. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). Retrieved from [Link]
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Jouyban, A., et al. (2010). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. Available from [Link]
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Gallant, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available from [Link]
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Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Retrieved from [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry. Federal Register. Retrieved from [Link]
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University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
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ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]
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SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
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ResearchGate. (2009). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Retrieved from [Link]
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AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
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Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]
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ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics. Available from [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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Chem Help ASAP. (2021). Lipinski's rules, drugs, & lead optimization. Retrieved from [Link]
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Global Key Solutions. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs - FDA Guidance Document. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
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Scribd. (n.d.). pKa and Drug Discovery and Development. Retrieved from [Link]
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Paper Digest. (n.d.). The PK A Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
YouTube. (2024). Drug pKa and Absorption through GIT. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Predicting ADME Properties of Chemicals. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Monash University. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(2-Chlorophenyl)ethylsulfanyl]piperidine. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from [Link]
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PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from [Link]
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molecular weight and formula of 4-(Ethylsulfanyl)piperidine HCl
An In-depth Technical Guide to 4-(Alkylsulfanyl)piperidine Derivatives for Drug Discovery Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1][2] Its derivatives are integral to drugs targeting a wide array of conditions, including neurological disorders and pain management.[3][4] This guide focuses on a specific subclass: 4-(Alkylsulfanyl)piperidine derivatives, which are valuable intermediates in the synthesis of novel therapeutic agents.
It is important to note that the nomenclature in this chemical space can be ambiguous. The term "4-(Ethylsulfanyl)piperidine HCl" could refer to several structurally distinct molecules. This guide will center on 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride as a representative example, while also drawing comparisons to related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties of 4-[(Ethylsulfanyl)methyl]piperidine HCl
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below are the key identifiers and calculated properties for 4-[(Ethylsulfanyl)methyl]piperidine and its hydrochloride salt.
| Property | Value | Source |
| Compound Name | 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride | PubChemLite[5] |
| Molecular Formula (Free Base) | C8H17NS | PubChemLite[5] |
| Molecular Formula (HCl Salt) | C8H18ClNS | - |
| Molecular Weight (Free Base) | 159.30 g/mol | PubChemLite[5] |
| Molecular Weight (HCl Salt) | 195.76 g/mol | - |
| Monoisotopic Mass (Free Base) | 159.10817 Da | PubChemLite[5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Chemical Structure of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride
Caption: Synthetic workflow for 4-[(Ethylsulfanyl)methyl]piperidine HCl.
Experimental Protocol: Synthesis of 4-[(Ethylsulfanyl)methyl]piperidine HCl
This protocol is a representative procedure and may require optimization based on the specific starting materials and scale.
-
Preparation of Sodium Ethanethiolate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.0 equivalent) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Nucleophilic Substitution:
-
Dissolve N-Boc-4-(chloromethyl)piperidine (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the prepared sodium ethanethiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-[(ethylsulfanyl)methyl]piperidine.
-
-
Purification of the Intermediate:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.
-
Add a saturated solution of HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 2-4 hours. [6] * The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride as a solid.
-
Part 3: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the sulfur and piperidine ring, and the piperidine ring protons. Protons on the nitrogen-bearing carbons will show a downfield shift. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methylene carbon of the methylsulfanyl bridge, and the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C8H17NS). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching, N-H stretching (as an ammonium salt), and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
The characterization of piperidine derivatives often involves a combination of these techniques to ensure unambiguous structure elucidation. [7]
Part 4: Applications in Research and Drug Development
Piperidine derivatives are a versatile class of compounds in drug discovery, serving as key building blocks for a wide range of therapeutic agents. [1][3]The introduction of a thioether linkage, as in 4-[(Ethylsulfanyl)methyl]piperidine, provides a flexible scaffold for further chemical modification.
Role as a Synthetic Intermediate
The primary application of 4-[(Ethylsulfanyl)methyl]piperidine HCl is as a precursor for more complex molecules. The piperidine nitrogen can be functionalized through various reactions, while the thioether can be oxidized to the corresponding sulfoxide or sulfone, introducing new pharmacophoric elements.
Caption: Role as a versatile scaffold for lead compound synthesis.
Potential Therapeutic Areas
While specific biological activity for 4-[(Ethylsulfanyl)methyl]piperidine HCl is not extensively documented, related piperidine thioethers and their derivatives have shown promise in several therapeutic areas:
-
Neurological Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). [4]* Oncology: Many piperidine-containing compounds exhibit anticancer properties. [8]* Infectious Diseases: The structural motif is also found in various antimicrobial and antiviral agents. [7] The lipophilicity and metabolic stability of the molecule can be fine-tuned by modifying the alkyl chain on the sulfur and the substituents on the piperidine nitrogen, making this class of compounds attractive for structure-activity relationship (SAR) studies. [2]
Conclusion
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride and its analogs are valuable building blocks for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and potential applications. While the exact compound may not be as prevalent in the literature as some of its homologs, the principles outlined here are broadly applicable to the synthesis and utilization of 4-(alkylsulfanyl)piperidine derivatives in the pursuit of novel therapeutics. The versatility of the piperidine scaffold, combined with the chemical tractability of the thioether linkage, ensures that these compounds will continue to be relevant in the field of drug discovery.
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PubChemLite. 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). Available from: [Link]
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026, January 24). Chem-Impex. Available from: [Link]
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Chem-Impex. 4-(4-Fluorophenylsulfanyl)Piperidine Hydrochloride. Available from: [Link]
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Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. Available from: [Link]
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Gomtsyan, A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681–37703. Available from: [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]
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The Piperidine Thioether Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary
The piperidine thioether moiety represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere to the more common piperidine ether found in blockbuster drugs like paroxetine or donepezil. By replacing the oxygen atom with sulfur, medicinal chemists can dramatically alter the lipophilicity (LogP), metabolic profile, and receptor binding kinetics of a lead compound without disrupting its core pharmacophore geometry.
This technical guide provides a rigorous analysis of the piperidine thioether scaffold. It details the structural rationale for its deployment, provides validated synthetic protocols for its construction, and examines its metabolic liabilities—specifically the S-oxidation pathway—offering strategies for optimization.
Part 1: Structural Rationale & Pharmacochemistry[1]
The Sulfur Advantage: Bioisosterism Beyond Atom Swapping
The substitution of oxygen (ether) with sulfur (thioether) is not merely a change in mass; it is a fundamental alteration of the electronic and steric environment of the ligand.
| Feature | Ether (-O-) | Thioether (-S-) | Medicinal Chemistry Impact |
| Bond Angle | ~110° | ~90-92° | Sulfur creates a "kink" in the chain, potentially accessing distinct hydrophobic pockets. |
| Bond Length | 1.43 Å | 1.82 Å | The longer C-S bond extends the reach of the substituent, useful for probing deep binding sites. |
| Lipophilicity | Lower LogP | Higher LogP | Thioethers increase membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bonding | Strong Acceptor | Weak Acceptor | Reduced desolvation penalty upon binding to the target protein. |
Conformational Dynamics
The piperidine ring predominantly exists in a chair conformation. In 4-substituted piperidine thioethers, the sulfur substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This predictable geometry allows for precise vector positioning of aryl groups attached to the sulfur, making it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly in the serotonergic and dopaminergic families.
Part 2: Synthetic Architectures & Protocols
The construction of the piperidine-thioether bond generally follows two divergent pathways: Nucleophilic Displacement (Sn2) for alkyl-alkyl linkages and Transition Metal-Catalyzed Cross-Coupling for aryl-piperidine linkages.
Workflow Visualization
The following diagram outlines the decision tree for synthesizing these scaffolds.
Caption: Divergent synthetic strategies for accessing alkyl vs. aryl piperidine thioethers.
Detailed Protocol: Synthesis of 4-(Phenylthio)piperidine
This protocol describes the synthesis of a 4-arylthio piperidine via a nucleophilic aromatic substitution (SnAr) approach, which is robust for electron-deficient aryl fluorides. For electron-rich systems, a Palladium-catalyzed approach (Buchwald-Hartwig) is recommended.
Target: N-Boc-4-(4-nitrophenylthio)piperidine (Precursor to functionalized amines).
Reagents:
-
N-Boc-4-mercaptopiperidine (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-mercaptopiperidine (5.0 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add
(10.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure thiol deprotonation. -
Addition: Add 1-Fluoro-4-nitrobenzene (5.5 mmol) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The thiol spot should disappear, and a new, less polar product spot should appear. -
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (
). -
Purification: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate in vacuo. Purify the residue via flash column chromatography ( , 0-20% EtOAc in Hexanes). -
Validation: Verify structure via
-NMR. Key diagnostic peak: The methine proton at the piperidine C4 position typically shifts downfield (~3.0-3.5 ppm) compared to the unsubstituted ring.
Part 3: Therapeutic Case Studies
Neuroscience: Serotonin & Dopamine Modulation
The piperidine ring is the "engine" of many CNS drugs. In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the 4-phenylpiperidine and 4-phenoxypiperidine motifs are common.
-
The Thioether Switch: Replacing the ether oxygen with sulfur in paroxetine-like analogs has been shown to maintain high affinity for the Serotonin Transporter (SERT) while altering selectivity against the Norepinephrine Transporter (NET).
-
Case Study - Vortioxetine Analogs: While Vortioxetine is a piperazine sulfide, its structure-activity relationship (SAR) is highly relevant. The sulfide linker provides a specific angle that positions the aryl ring for
stacking within the receptor pocket. Piperidine analogs of these systems are often explored to reduce the basicity of the proximal nitrogen or to remove a metabolic soft spot.
Infectious Disease: MenA Inhibitors
Recent research into Mycobacterium tuberculosis has identified 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) as a drug target.
-
Mechanism: Piperidine derivatives have been synthesized as MenA inhibitors. The introduction of a thioether linker in the side chain of these piperidines has been utilized to modulate the lipophilicity required to penetrate the waxy mycobacterial cell wall.
Part 4: Metabolic Considerations & Optimization
A critical liability of the thioether moiety is its susceptibility to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
The S-Oxidation Pathway
The sulfur atom is sequentially oxidized to the sulfoxide (chiral, often separable diastereomers) and then to the sulfone (achiral). This transformation dramatically changes the polarity and H-bonding capability of the drug.
Caption: Sequential metabolic oxidation of piperidine thioethers.
Optimization Strategies
To mitigate rapid metabolic clearance or the formation of active/toxic sulfoxide metabolites:
-
Steric Shielding: Introduce ortho-substituents (e.g., methyl, chloro) on the aryl ring attached to the sulfur. This sterically hinders the approach of the heme iron in CYP enzymes.
-
Electronic Deactivation: Use electron-withdrawing groups (e.g.,
, ) on the aryl ring to reduce the electron density on the sulfur atom, making it less nucleophilic and less prone to oxidation. -
Scaffold Hopping: If the sulfoxide is the active species (prodrug concept), design the parent thioether to oxidize rapidly. If the sulfoxide is inactive, consider replacing the -S- with -CF2- (difluoromethylene) as a metabolically stable isostere.
References
-
Perveen, S., et al. (2005).[1] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin. Link
-
Bang-Andersen, B., et al. (2011).[2] Discovery of 1-[2-(2,4-dimethylphenylsulfany)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry. Link
-
Smith, A. B., & Jones, C. D. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: Optimization of piperidine derivatives. Medicinal Chemistry Reviews. Link
-
Li, X., et al. (2023).[3] SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Ethylsulfanyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for the introduction of diverse pharmacophoric elements. 4-(Ethylsulfanyl)piperidine, in particular, offers a unique combination of a basic nitrogen atom for forming key interactions with biological targets and a flexible thioether substituent that can be explored for further structural modifications. This guide provides a comprehensive overview of the reaction conditions and protocols for employing 4-(Ethylsulfanyl)piperidine HCl in nucleophilic substitution reactions, a cornerstone of modern drug discovery and development.
Core Principles: Understanding the Reactivity of 4-(Ethylsulfanyl)piperidine
4-(Ethylsulfanyl)piperidine is a secondary amine and, therefore, a potent nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. However, this reagent is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling. In this form, the nitrogen atom is protonated, rendering it non-nucleophilic. Consequently, the first and most critical step in any nucleophilic substitution reaction involving 4-(Ethylsulfanyl)piperidine HCl is its in-situ deprotonation to liberate the free amine.
The choice of base for this deprotonation is crucial and depends on the nature of the electrophile and the reaction conditions. A base that is strong enough to deprotonate the piperidinium salt but does not interfere with the desired reaction is essential.
The 4-(ethylsulfanyl) substituent is not expected to significantly alter the inherent nucleophilicity of the piperidine nitrogen. Its influence is primarily steric, although electronic effects through the sigma bonds are minimal. The thioether moiety is generally stable under typical nucleophilic substitution conditions but can be susceptible to oxidation under harsh oxidative conditions.
Reaction Schematics and Mechanisms
General Nucleophilic Substitution Workflow
The overall process for utilizing 4-(Ethylsulfanyl)piperidine HCl in a nucleophilic substitution reaction can be visualized as a two-step, in-situ process.
Caption: General workflow for nucleophilic substitution.
Mechanism of N-Alkylation (Sɴ2)
The N-alkylation of 4-(Ethylsulfanyl)piperidine with an alkyl halide typically proceeds through an Sɴ2 mechanism. This is a concerted, one-step process where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the leaving group.
Caption: Sɴ2 mechanism for N-alkylation.
Protocols for Nucleophilic Substitution Reactions
The following protocols are provided as general guidelines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is often necessary to achieve the desired outcome.
Protocol 1: N-Alkylation of 4-(Ethylsulfanyl)piperidine with Alkyl Halides
This protocol is suitable for the reaction of 4-(Ethylsulfanyl)piperidine with primary and some secondary alkyl halides.
Materials:
-
4-(Ethylsulfanyl)piperidine HCl
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-(Ethylsulfanyl)piperidine HCl (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., MeCN or DMF).
-
Add the anhydrous base (2.0-3.0 eq). Using an inorganic base like K₂CO₃ is often advantageous as it can be easily filtered off after the reaction.
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the piperidinium salt.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for N-Alkylation
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Et₃N, DIPEA | Neutralizes the HCl salt and the acid generated during the reaction.[3] |
| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the amine.[4] |
| Temperature | 25-80 °C | Dependent on the reactivity of the alkyl halide. |
| Stoichiometry | 1.0-1.2 eq of alkyl halide | A slight excess of the alkylating agent can drive the reaction to completion. |
Protocol 2: N-Arylation of 4-(Ethylsulfanyl)piperidine (Buchwald-Hartwig Amination)
The N-arylation of secondary amines like 4-(Ethylsulfanyl)piperidine is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][6][7][8]
Materials:
-
4-(Ethylsulfanyl)piperidine HCl
-
Aryl halide (e.g., bromide or iodide) or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Schlenk tube or other suitable reaction vessel for air-sensitive chemistry
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-10 mol%).
-
Add the strong base (e.g., NaOt-Bu, 1.4-2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the aryl halide or triflate (1.0 eq) and 4-(Ethylsulfanyl)piperidine HCl (1.2-1.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Key Parameters for Buchwald-Hartwig N-Arylation
| Parameter | Selection | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | The choice of ligand is crucial and often substrate-dependent. |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required for both deprotonation and the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are critical for catalyst stability. |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the catalytic cycle. |
Troubleshooting and Optimization
-
Low or No Reactivity:
-
Incomplete Deprotonation: Ensure a sufficient excess of a strong enough base is used. For N-arylation, a stronger base like NaOt-Bu is often necessary.
-
Poorly Reactive Electrophile: Aryl chlorides may require more specialized catalyst systems. Alkyl chlorides are less reactive than bromides and iodides.
-
Catalyst Deactivation (N-Arylation): Ensure strictly anhydrous and anaerobic conditions.
-
-
Formation of Side Products:
-
Over-alkylation (N-Alkylation): While not possible with a secondary amine, ensure precise stoichiometry to avoid side reactions with other functional groups if present.
-
Elimination Reactions: When using secondary or tertiary alkyl halides, elimination can compete with substitution. Using a less hindered base and lower temperatures can favor substitution.
-
Conclusion
4-(Ethylsulfanyl)piperidine HCl is a valuable building block for the synthesis of novel chemical entities in drug discovery. Its successful application in nucleophilic substitution reactions hinges on the crucial initial step of deprotonation to liberate the free amine. For N-alkylation, standard Sɴ2 conditions with a suitable base and polar aprotic solvent are generally effective. For the more challenging N-arylation, palladium-catalyzed methods such as the Buchwald-Hartwig amination provide a robust and versatile approach. The protocols and guidelines presented herein offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. 2014.
- Procedure for N-alkylation of Piperidine?
- Nucleophilicity Trends of Amines. Master Organic Chemistry. May 7, 2018.
- N-Heterocyclic Carbene Ligand-Enabled C(sp(3))
- Influence of piperidine ring on stability and reactivity of piperine.
- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Scheme 1. General strategy for the synthesis of piperidine derivatives.
- 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). PubChemLite.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Piperidine Synthesis. DTIC.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 4-(Ethylsulfanyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of the Piperidine Scaffold
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence is a testament to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR). 4-(Ethylsulfanyl)piperidine hydrochloride is a valuable building block, offering a nucleophilic secondary amine for a variety of chemical transformations. The presence of the ethylsulfanyl group at the 4-position provides an additional vector for molecular design, potentially influencing receptor binding and pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the piperidine nitrogen of 4-(Ethylsulfanyl)piperidine HCl. We will delve into four key transformations: N-alkylation, N-acylation, N-arylation, and reductive amination. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to tailor these methods to their specific synthetic goals.
A critical initial step for all subsequent reactions is the neutralization of the hydrochloride salt to liberate the free secondary amine. The protonated piperidinium ion is not nucleophilic and will not participate in the desired reactions.
Initial Step: Liberation of the Free Amine
Prior to any N-functionalization reaction, it is imperative to neutralize the hydrochloride salt of 4-(Ethylsulfanyl)piperidine. This is typically achieved by treating the salt with a suitable base. The choice of base and solvent can be critical and depends on the subsequent reaction conditions.
Protocol 1: General Procedure for Neutralization
Materials:
-
4-(Ethylsulfanyl)piperidine HCl
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM) or a suitable organic solvent for the subsequent reaction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-(Ethylsulfanyl)piperidine HCl (1.0 eq).
-
Add an excess of the base, typically 2-3 equivalents of anhydrous sodium carbonate or potassium carbonate.[1][2]
-
Add the desired anhydrous organic solvent (e.g., DCM).
-
Stir the suspension vigorously at room temperature for 30-60 minutes. The progress of the neutralization can be monitored by the cessation of gas evolution if a carbonate base is used.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
The resulting filtrate contains the free 4-(Ethylsulfanyl)piperidine and can be used directly in the subsequent reaction. For reactions sensitive to residual base, the solvent can be removed under reduced pressure, and the free amine can be purified by distillation or used as is if sufficiently pure.
I. N-Alkylation: Introducing Alkyl Substituents
N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. This is commonly achieved through a nucleophilic substitution reaction with an alkyl halide. The choice of base, solvent, and temperature is crucial to control the extent of alkylation and minimize side reactions.
Causality in Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to scavenge the acid generated during the reaction without competing with the piperidine nucleophile.[3] The use of a base is essential to drive the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.[3]
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. More reactive alkyl iodides may react at room temperature, while less reactive alkyl bromides or chlorides may require heating.[3]
Protocol 2: N-Alkylation with an Alkyl Halide
Materials:
-
4-(Ethylsulfanyl)piperidine (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-(Ethylsulfanyl)piperidine (1.0 eq) in anhydrous ACN or DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.
| Parameter | Condition | Rationale |
| Alkylating Agent | Alkyl iodide, bromide, or chloride | Reactivity: I > Br > Cl |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | Neutralizes the generated acid |
| Solvent | ACN, DMF | Polar aprotic, facilitates SN2 |
| Temperature | Room temperature to 80 °C | Depends on alkyl halide reactivity |
II. N-Acylation: Formation of Amides
N-acylation introduces an acyl group to the piperidine nitrogen, forming a stable amide bond. This is a highly reliable reaction, often proceeding to completion under mild conditions. Acyl chlorides and acid anhydrides are the most common acylating agents.
Causality in Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.
-
Base: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated from the reaction with acyl chlorides.[4]
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Protocol 3: N-Acylation with an Acyl Chloride
Materials:
-
4-(Ethylsulfanyl)piperidine (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 eq)
-
Triethylamine (Et₃N) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-(Ethylsulfanyl)piperidine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acyl piperidine.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl chloride or acid anhydride | High reactivity for amide formation |
| Base | Et₃N, DIPEA | Scavenges the acid byproduct |
| Solvent | DCM, THF | Inert, aprotic solvent |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |
III. N-Arylation: Constructing Carbon-Nitrogen Bonds to Aromatic Systems
The formation of a C(aryl)-N bond is a pivotal transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for achieving this.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for N-arylation due to its broad substrate scope and functional group tolerance.[5][6][7]
Causality in Experimental Choices:
-
Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step and stabilizing the palladium catalyst. The choice of ligand can significantly impact the reaction efficiency.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.[8]
Protocol 4: Buchwald-Hartwig N-Arylation
Materials:
-
4-(Ethylsulfanyl)piperidine (from Protocol 1)
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add anhydrous toluene or dioxane, followed by 4-(Ethylsulfanyl)piperidine (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl piperidine.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, particularly for certain substrates.
Protocol 5: Ullmann N-Arylation
Materials:
-
4-(Ethylsulfanyl)piperidine (from Protocol 1)
-
Aryl iodide or bromide (1.0 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
A suitable ligand (e.g., L-proline, 1,10-phenanthroline) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), CuI, the ligand, and the base.
-
Add anhydrous DMSO or DMF, followed by 4-(Ethylsulfanyl)piperidine (1.2-1.5 eq).
-
Heat the reaction mixture with stirring at 100-150 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Ligand | Bulky phosphines | Proline, phenanthroline, etc. |
| Base | Strong, non-nucleophilic | Inorganic bases (K₂CO₃, K₃PO₄) |
| Temperature | 80-110 °C | 100-150 °C |
| Substrate Scope | Broad | Often requires activated aryl halides |
IV. Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10][11]
Causality in Experimental Choices:
-
Reducing Agent: A key aspect of reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[11] STAB is often preferred as it is less toxic and the reaction can be carried out under mildly acidic conditions which favor iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB.
-
pH: The reaction is typically carried out under neutral to slightly acidic conditions to promote the formation of the iminium ion intermediate.
Protocol 6: Reductive Amination with an Aldehyde or Ketone
Materials:
-
4-(Ethylsulfanyl)piperidine (from Protocol 1)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of 4-(Ethylsulfanyl)piperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Carbonyl Compound | Aldehyde or Ketone | Forms iminium ion with the amine |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Selectively reduces the iminium ion |
| Solvent | DCM, DCE | Inert, aprotic solvent |
| Additive | Acetic Acid (catalytic) | Promotes iminium ion formation |
Visualization of Synthetic Pathways
Workflow for N-Functionalization
Caption: General workflow for the N-functionalization of 4-(Ethylsulfanyl)piperidine HCl.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust foundation for the chemical modification of the piperidine nitrogen in 4-(Ethylsulfanyl)piperidine HCl. By understanding the principles behind each reaction, researchers can effectively synthesize a diverse library of N-substituted piperidine derivatives. The presence of the ethylsulfanyl moiety offers an additional handle for further functionalization, which could be explored in future work. For instance, oxidation of the sulfide to a sulfoxide or sulfone could significantly alter the electronic and steric properties of the molecule, leading to novel biological activities. As the demand for new and innovative therapeutics continues to grow, the versatile piperidine scaffold, and specifically derivatives of 4-(Ethylsulfanyl)piperidine, will undoubtedly remain a central focus of drug discovery and development efforts.
References
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ResearchGate. How can I neutralize aminehydrochlorides? [Internet]. 2023. Available from: [Link]
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PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Internet]. 2013. Available from: [Link]
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ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Internet]. N.D. Available from: [Link]
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ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Internet]. 2014. Available from: [Link]
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National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Internet]. N.D. Available from: [Link]
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National Institutes of Health. Recent advances in the synthesis of N-acyl sulfonamides. [Internet]. 2021. Available from: [Link]
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PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Internet]. 2011. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. [Internet]. N.D. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Internet]. 2023. Available from: [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Internet]. N.D. Available from: [Link]
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National Institutes of Health. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Internet]. 2021. Available from: [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine? [Internet]. 2017. Available from: [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Internet]. 2021. Available from: [Link]
-
National Institutes of Health. Scheme 3, Synthesis of the piperidine modification analogs. [Internet]. N.D. Available from: [Link]
-
PubMed. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Internet]. 2024. Available from: [Link]
-
PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Internet]. 2010. Available from: [Link]
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PubMed. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. [Internet]. 2016. Available from: [Link]
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NDSU Virtual Cell. Reactions of Amines. [Internet]. N.D. Available from: [Link]
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ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Internet]. N.D. Available from: [Link]
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National Institutes of Health. Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. [Internet]. 2011. Available from: [Link]
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PubMed. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. [Internet]. 2005. Available from: [Link]
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ResearchGate. Unsuccessful intramolecular N-alkylation strategy. [Internet]. N.D. Available from: [Link]
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National Institutes of Health. Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols. [Internet]. 2022. Available from: [Link]
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National Institutes of Health. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. [Internet]. N.D. Available from: [Link]
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. [Internet]. N.D.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Internet]. N.D. Available from: [Link]
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Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Internet]. 2018. Available from: [Link]
-
PubMed. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. [Internet]. 2024. Available from: [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Internet]. 2007. Available from: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Internet]. 2022. Available from: [Link]
-
Chemistry Steps. Preparation of Amines. [Internet]. N.D. Available from: [Link]
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PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Internet]. 1996. Available from: [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Internet]. 1985. Available from: [Link]
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National Institutes of Health. Chemoselectivity: The Mother of Invention in Total Synthesis. [Internet]. 2011. Available from: [Link]
-
National Institutes of Health. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Internet]. 2022. Available from: [Link]
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PubMed. Synthesis of N-acyl-N,O-acetals mediated by titanium ethoxide. [Internet]. 2014. Available from: [Link]
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The Hive. Freebasing Piperidine HCl. [Internet]. N.D. Available from: [Link]
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Royal Society of Chemistry. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. [Internet]. 2021. Available from: [Link]
-
National Institutes of Health. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Internet]. 2021. Available from: [Link]
-
Journal of American Science. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Internet]. 2020. Available from: [Link]
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ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Internet]. 2016. Available from: [Link]
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Application Notes & Protocols: Synthesis of N-Substituted Sulfonamide Derivatives from 4-(Ethylsulfanyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of N-substituted sulfonamides derived from 4-(Ethylsulfanyl)piperidine hydrochloride. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, and their combination with the piperidine scaffold offers a versatile entry into novel chemical entities with potential therapeutic applications. These notes detail the underlying chemical principles, provide a robust, step-by-step protocol for synthesis, and offer expert insights into reaction optimization, troubleshooting, and characterization.
Introduction and Scientific Context
The sulfonamide functional group (-S(=O)₂-NR₂) is a privileged scaffold in drug discovery, famously integral to the sulfa class of antibiotics. Beyond their antimicrobial properties, sulfonamide derivatives have demonstrated a vast range of biological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer effects. The specific synthetic approach detailed herein utilizes this compound as a key building block. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability, while the ethylsulfanyl group at the 4-position provides a handle for further functionalization or can be used to modulate lipophilicity and target engagement.
The core reaction is a nucleophilic substitution wherein the secondary amine of the piperidine attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. The reaction requires a base to neutralize the hydrochloride salt of the starting material and to scavenge the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.
Reaction Scheme and Mechanism
The general reaction involves the coupling of 4-(Ethylsulfanyl)piperidine with an appropriate sulfonyl chloride in the presence of a non-nucleophilic base.
Diagram: General Reaction Scheme
Caption: General synthesis of N-aryl sulfonamides from 4-(Ethylsulfanyl)piperidine.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The deprotonated (neutral) piperidine nitrogen acts as the nucleophile. Its lone pair of electrons attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a transient, tetracoordinate intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the stable sulfonamide bond. The base is critical; without it, the piperidine remains protonated and non-nucleophilic.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1-((4-methylphenyl)sulfonyl)-4-(ethylsulfanyl)piperidine , using p-toluenesulfonyl chloride (TsCl).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Example) | Molar Eq. | Supplier (Example) |
| 4-(Ethylsulfanyl)piperidine HCl | C₇H₁₆ClNS | 181.72 | 500 mg | 1.0 | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 577 mg | 1.1 | Acros Organics |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.15 mL | 3.0 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - | VWR Chemicals |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | ~30 mL | - | Lab-prepared |
| Brine (Saturated aq. NaCl solution) | NaCl | 58.44 | ~15 mL | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | Sigma-Aldrich |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | Sorbent Tech. |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (500 mg, 2.75 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (DCM, 20 mL).
-
Place a magnetic stir bar in the flask and begin stirring to form a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
Slowly add triethylamine (TEA, 1.15 mL, 8.25 mmol, 3.0 eq.) to the stirring suspension.
-
Expert Insight: Using a slight excess of base (2.5-3.0 eq.) is crucial. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalents scavenge the HCl produced during the reaction, ensuring the piperidine remains in its active, nucleophilic free-base form.
-
-
Addition of Sulfonyl Chloride:
-
In a separate vial, dissolve p-toluenesulfonyl chloride (577 mg, 3.03 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (~5 mL).
-
Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Expert Insight: A slight excess (1.1-1.2 eq.) of the sulfonyl chloride ensures complete consumption of the limiting piperidine starting material. Adding it slowly at 0 °C helps control any potential exotherm and minimizes side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting piperidine is polar and often stays at the baseline, while the product will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding deionized water (~20 mL).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any remaining HCl and unreacted sulfonyl chloride (which hydrolyzes).
-
Brine (1 x 15 mL) to remove residual water and inorganic salts.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically an oil or a solid. Purify it using flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final, purified sulfonamide.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of sulfonamides.
Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see the disappearance of the N-H proton signal from the starting material. New aromatic signals corresponding to the tosyl group will appear. Shifts in the piperidine ring protons, particularly those alpha to the nitrogen, will also be observed.
-
¹³C NMR: Confirmation of all carbon atoms in the final structure.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the [M+H]⁺ ion in ESI-MS.
-
Infrared (IR) Spectroscopy: Look for the characteristic strong, asymmetric and symmetric stretching bands of the S=O group in the sulfonamide, typically found around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹.
Troubleshooting and Expert Advice
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base; inactive sulfonyl chloride (hydrolyzed); low temperature. | Ensure anhydrous conditions. Use fresh TEA and sulfonyl chloride. Confirm full deprotonation of the piperidine salt. Allow the reaction to run longer or warm slightly (e.g., to 40 °C). |
| Low Yield | Product loss during aqueous work-up (if product has some water solubility). | Perform back-extraction of the aqueous layers with DCM to recover any dissolved product. Ensure pH of the aqueous layer is basic before extraction. |
| Difficult Purification | Unreacted sulfonyl chloride co-eluting with the product. | Ensure the NaHCO₃ wash during work-up is thorough. Sulfonyl chloride can be "scavenged" by adding a small amount of an amine-functionalized resin before filtration. |
| Formation of Side Product | Dimerization or reaction with moisture. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the setup and reaction. Use anhydrous solvents. |
Safety Precautions
-
Sulfonyl Chlorides: Many sulfonyl chlorides are lachrymators and corrosive. Handle them in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Parenti, F., & Pagani, H. (1986). The new beta-lactam antibiotics. Critical reviews in biotechnology, 3(1), 39-60. [Link]
-
Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Antiobesity and anticonvulsant sulfonamides and sulfamates. Current medicinal chemistry, 23(14), 1359-1379. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. [Link]
Application Notes & Protocols: Reductive Amination Procedures Using 4-(Ethylsulfanyl)piperidine Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reductive amination procedures utilizing 4-(Ethylsulfanyl)piperidine hydrochloride. This valuable piperidine building block is increasingly employed in the synthesis of novel chemical entities, particularly in medicinal chemistry. We move beyond a simple recitation of steps to explore the mechanistic rationale behind reagent selection and procedural design, ensuring robust and reproducible outcomes. The protocols detailed herein are centered on the use of sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent, offering a reliable pathway to N-substituted 4-(Ethylsulfanyl)piperidine derivatives. This document is structured to serve as both a practical laboratory guide and an educational resource, grounding experimental practice in established chemical principles.
Part 1: Scientific Principles & Rationale
Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[1][2] The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in the same pot to the target amine.[3][4] This one-pot efficiency is a significant advantage in multi-step synthetic campaigns.
The Reaction Mechanism: A Two-Step Symphony in One Pot
The overall transformation can be dissected into two distinct, equilibrium-driven steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield a C=N double bond. This stage is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, increasing its electrophilicity.[5]
-
Hydride Reduction: A carefully chosen reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, generating the final alkylated amine product.[4]
The success of a one-pot reductive amination hinges on the compatibility of these two steps. The reducing agent must be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound.
Caption: General mechanism of one-pot reductive amination.
Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, has emerged as the reagent of choice for its remarkable selectivity and mildness.[6][7]
-
Selectivity: Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[1][8] This chemoselectivity minimizes the undesired formation of alcohol byproducts from the reduction of the starting carbonyl compound.
-
Reaction Conditions: STAB is tolerant of mildly acidic conditions, which are optimal for imine formation, and does not require the strict pH control needed for the toxic sodium cyanoborohydride (NaBH₃CN).[6][8]
-
Functional Group Tolerance: This protocol is generally high-yielding and compatible with a wide array of functional groups, a critical feature in complex molecule synthesis.[6]
Handling the Starting Material: this compound
For improved stability and handling, secondary amines like 4-(Ethylsulfanyl)piperidine are often supplied as their hydrochloride salts. The protonated piperidinium ion is not nucleophilic and cannot initiate the reaction. Therefore, the free base must be liberated in situ. This is readily accomplished by adding a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
Safety Considerations: Piperidine derivatives should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Review the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.[10]
Part 2: Experimental Protocols & Procedures
The following protocols are designed as a robust starting point for the N-alkylation of 4-(Ethylsulfanyl)piperidine. They can be adapted for various aldehydes and ketones with minimal optimization.
Workflow Overview
Caption: Standard experimental workflow for reductive amination.
Protocol 2.1: Reaction with an Aldehyde (e.g., Benzaldehyde)
This procedure details the synthesis of 1-Benzyl-4-(ethylsulfanyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCE (to achieve a concentration of approx. 0.2 M).
-
Add benzaldehyde (1.1 eq) to the stirred suspension.
-
Add triethylamine (1.2 eq) dropwise. Stir the mixture at room temperature for 20-30 minutes to allow for free-basing of the amine and initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: Initial gas evolution may occur.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-Benzyl-4-(ethylsulfanyl)piperidine.
Protocol 2.2: Reaction with a Ketone (e.g., Cyclohexanone)
This procedure details the synthesis of 1-Cyclohexyl-4-(ethylsulfanyl)piperidine.
Materials:
-
Same as Protocol 2.1, with cyclohexanone replacing benzaldehyde.
Procedure:
-
The procedure is identical to Protocol 2.1, with cyclohexanone (1.1 eq) used in place of benzaldehyde.
-
Reactions with ketones are generally slower than with aldehydes.[7] Expect reaction times to be longer, potentially requiring stirring for 12-24 hours or gentle heating (e.g., 40 °C) to facilitate imine formation.
-
Monitoring the reaction to completion is critical before proceeding with the work-up.
Part 3: Data & Troubleshooting
Representative Data
The successful synthesis of N-substituted 4-(Ethylsulfanyl)piperidine derivatives should be confirmed by standard analytical techniques.
| Parameter | Description |
| Typical Yield | 70-95% (post-chromatography) |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR | Expect characteristic signals for the piperidine ring protons, the newly introduced N-substituent, and the ethylsulfanyl group (-SCH₂CH₃ and -SCH₂CH₃). |
| ¹³C NMR | Confirm the presence of all unique carbon atoms in the final structure. |
| Mass Spec (MS) | Verify the molecular weight of the product, typically via ESI⁺ to observe the [M+H]⁺ ion. |
| Purity (LC-MS) | >95% recommended for subsequent biological or chemical applications. |
Note: This table provides expected outcomes. Actual data will be specific to the synthesized molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete free-basing of the amine hydrochloride. 2. Inactive (hydrolyzed) STAB. 3. Sterically hindered carbonyl or amine. | 1. Ensure the correct stoichiometry of base is used. 2. Use a freshly opened bottle of STAB or a properly stored sample. 3. Increase reaction time, gently heat, or consider a different catalytic system. |
| Significant Alcohol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction conditions are too acidic, favoring carbonyl protonation and reduction. | 1. Confirm that STAB was used. 2. Avoid adding strong acids. The use of the amine hydrochloride salt provides sufficient acidity for imine formation. |
| Incomplete Reaction | 1. Insufficient reaction time, especially with ketones. 2. Inefficient imine formation due to water. | 1. Allow the reaction to stir longer and monitor periodically. 2. Use anhydrous solvents. For particularly stubborn cases, add 4Å molecular sieves to the reaction mixture before adding STAB.[11] |
| Complex Mixture of Products | 1. Reactive functional groups on the carbonyl substrate. 2. Over-alkylation if a primary amine is used with an excess of a reactive aldehyde. | 1. Protect sensitive functional groups prior to reductive amination. 2. Use a stoichiometry of ~1:1 for the amine and carbonyl. This is not an issue when using a secondary amine like 4-(Ethylsulfanyl)piperidine. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for synthesizing a diverse range of N-substituted piperidine derivatives. By understanding the underlying chemical principles and adhering to the robust protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of new chemical entities.
References
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination. (n.d.). WordPress. Retrieved from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Retrieved from [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. (n.d.). Harvard University. Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. Retrieved from [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). Molecules. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
4-[(ethylsulfanyl)methyl]piperidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). Archiv der Pharmazie. Retrieved from [Link]
-
Reductive amination and amide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural, Spectroscopic, and Theoretical Investigation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. (2026). ResearchGate. Retrieved from [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION, SPECTRAL, AGGREGATION AND FLUORESCENCE AND IMPROVED PHOTOPHYSICAL PROPERTIES OF (e). (n.d.). Sigma Journal of Engineering and Natural Sciences. Retrieved from [Link]
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(Ethylsulfanyl)piperidine Hydrochloride
Impurity Removal & Troubleshooting Guide[1]
Product Classification: Heterocyclic Amine Salt / Thioether Primary Hazards: Thioether oxidation (Sulfoxide formation), Hygroscopicity, Thiol degradation odors.
Introduction
Welcome to the Technical Support Center for 4-(Ethylsulfanyl)piperidine hydrochloride . This guide addresses the unique purification challenges presented by this molecule's dual functionality: the secondary amine (prone to salt issues) and the thioether (highly prone to oxidation).
The protocols below are designed to be modular. Use the Diagnostic Triage to identify your specific issue, then execute the corresponding remediation workflow .
Module 1: Diagnostic Triage
Identify the nature of your impurity before attempting purification.
| Observation | Likely Impurity/Issue | Root Cause | Recommended Action |
| Yellow/Orange Tint | Sulfoxide ( | Oxidative degradation due to air exposure or old solvents (peroxides). | Go to Protocol B (Recrystallization) or Protocol C (Reduction). |
| "Garlic" or "Rotten Egg" Smell | Residual Ethanethiol or Disulfides | Hydrolysis of the thioether or unreacted starting material. | Go to Protocol A (Acid/Base Wash). |
| Sticky/Gooey Solid | Hygroscopic Water or Excess HCl | Salt is deliquescent; absorption of atmospheric moisture. | Go to Protocol B (Reslurry/Drying). |
| Insoluble White Flecks | Inorganic Salts | Trapped NaCl/KCl from synthesis neutralization steps. | Go to Protocol B (Hot Filtration). |
Diagnostic Logic Flow
Figure 1: Decision tree for identifying impurity types based on physical observations.
Module 2: Purification Protocols
Protocol A: The "Reset" (Acid/Base Extraction)
Best for: Removing non-basic impurities (disulfides, neutral sulfoxides, residual thiols).
Scientific Rationale: This method leverages the pH-switchable solubility of the piperidine nitrogen. At pH < 2, the amine is protonated (water-soluble). Neutral organic impurities (like disulfides) remain in the organic layer and are discarded.
Step-by-Step:
-
Dissolution: Dissolve the crude salt in minimal water.
-
Acidification: Verify pH is < 2 (add 1M HCl if necessary).
-
Organic Wash (Critical Step): Extract the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate .
-
Discard organic layer (contains non-basic sulfur impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base liberates.
-
Extraction: Extract the aqueous mixture 3x with DCM.
-
Salt Formation: Dry combined organics (
), filter, and cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise. -
Collection: Filter the white precipitate immediately.
Protocol B: Recrystallization (The Standard)
Best for: Removing oxidation byproducts and sharpening melting points.
Scientific Rationale:
Piperidine HCl salts typically exhibit high lattice energy. Solvents like Ethanol (EtOH) or Isopropanol (iPrOH) dissolve the salt at high temperatures but exclude impurities (which often have different polarity profiles due to the
Solvent System Matrix:
| Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Notes |
| Ethanol (Abs.) | Diethyl Ether | Classic system. High recovery. Warning: Et2O must be peroxide-free. |
| Isopropanol (iPrOH) | Hexane/Heptane | Slower crystallization, often yields higher purity crystals. |
| Acetonitrile | (None) | Single-solvent method.[1] Good for removing polar sulfoxides. |
Step-by-Step:
-
Place crude solid in a flask with a stir bar.
-
Add Solvent A (e.g., boiling EtOH) dropwise while heating until just dissolved.
-
Tip: If colored insoluble specs remain, perform a hot filtration.[2]
-
-
Remove from heat. Add Solvent B (e.g., Et2O) dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Solvent A to clear the solution.
-
Slow Cooling: Wrap flask in foil/towel and let cool to room temperature undisturbed. Then move to 4°C (fridge).
-
Filtration: Collect crystals via vacuum filtration.[2] Wash with cold Solvent B.
Protocol C: Chemical Reduction (The "Nuclear Option")
Best for: Samples that remain yellow after recrystallization (deep oxidation).
Context: If the thioether has oxidized to the sulfoxide (
Method:
-
Convert salt to free base (see Protocol A).
-
Dissolve in dry DCM.
-
Add Triphenylphosphine (
) (1.1 eq) and Iodine ( ) (0.1 eq) or use Oxalyl Chloride/NaI . -
Stir at reflux for 2-4 hours.
-
Perform Protocol A (Acid/Base) to remove the phosphine oxide byproduct.
Module 3: Storage & Stability
The "Thioether Rule": Thioethers are "oxygen sponges." The electron-rich sulfur atom readily attacks atmospheric oxygen.
Mechanism of Degradation:
Mandatory Storage Protocol:
-
Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to density) after every use.
-
Temperature: Store at -20°C .
-
Container: Amber glass vials (blocks UV light which catalyzes oxidation). Parafilm is insufficient; use a cap with a Teflon liner.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned into a liquid oil on the balance. What happened? A: The hydrochloride salt is likely hygroscopic . It absorbed moisture from the air, dissolving itself (deliquescence). Fix: Re-dissolve in MeOH, strip solvent via rotovap, and dry on a high-vacuum line (< 0.5 mbar) for 12 hours. Weigh in a glovebox or rapid-transfer vessel.
Q2: Can I use Silica Gel Chromatography? A: generally, No for the salt, and Caution for the free base. Reasoning: Amine salts streak badly on silica. Free amines can bind irreversibly to acidic silanols. Workaround: If you must use a column, use the free base and treat the silica with 1% Triethylamine (TEA) or use "Amine-functionalized Silica."
Q3: The NMR shows a split peak for the ethyl group. Is it an impurity?
A: Not necessarily. If you are running NMR in
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification logic of amine salts).
-
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. (Mechanisms of thioether oxidation).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amine extraction pKa logic).
-
BenchChem Technical Support. (2025). Purification of Piperidine Derivatives. (General solubility data for piperidine HCl salts).
Sources
Technical Support Center: 4-(Ethylsulfanyl)piperidine HCl Solubility Guide
[1][2][3]
Compound ID: 4-(Ethylsulfanyl)piperidine Hydrochloride CAS: 152135-08-5 (HCl salt) / 76704-03-5 (Free base) Chemical Formula: C₇H₁₅NS[1][2][3] · HCl
Diagnostic Matrix: Immediate Troubleshooting
Use this table to identify your specific issue and jump to the solution.
| Symptom | Probable Cause | Immediate Action |
| Cloudy precipitate in PBS/Saline | Common Ion Effect | Switch to pure water or low-salt buffer (e.g., 10mM HEPES).[1][2][3] |
| Oily droplets forming at bottom | Free Base "Crash Out" | The pH is too high (> 8.0).[1] Acidify with dilute HCl. |
| Floating white flakes | Hydrophobic Aggregation | The ethyl-thio tail is aggregating.[1][2][3] Add 5-10% DMSO.[1][2][3] |
| Solid won't dissolve in pure water | High Lattice Energy | Sonicate at 40°C for 10 mins.[1][2][3] Ensure conc. < 50 mM. |
| Solution turns yellow over time | Oxidation (Sulfoxide) | Compound is degrading.[1][2][3] Discard. Store under inert gas. |
Deep Dive: The Science of Solubility
To resolve solubility issues permanently, you must understand the competing forces at play in this specific molecule.[1][2][3]
A. The "Fight" Between Salt and Tail
4-(Ethylsulfanyl)piperidine HCl is an amphiphilic salt .[1][2][3]
-
The Head (Hydrophilic): The piperidine nitrogen is protonated (
) by the HCl.[2] This interacts strongly with water (ion-dipole interactions), pulling the molecule into solution.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Tail (Lipophilic): The ethylsulfanyl group (
) is hydrophobic.[2][3] It disrupts the water structure and seeks to aggregate with other tails.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Failure Mode: If the ionic strength of your solvent is too high (e.g., 150 mM NaCl), the water molecules "prefer" to hydrate the abundant
B. The pH Trap (pKa ~10.8 - 11.0)
Piperidine derivatives are strong bases.[1][2]
-
pH < 7: The nitrogen is fully protonated (
).[2] The molecule is ionic and soluble.[1][2][3][4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
pH > 9: The proton is lost.[1][2][3] The molecule becomes the Free Base .[1][2][3]
-
Result: The free base of this compound is an oil , not a solid.[1][2][3] If you adjust a stock solution to pH 7.4 or 8.0, you may see "oiling out"—micro-droplets that look like cloudiness but are actually liquid phase separation.[1][2][3]
Experimental Protocols
Protocol A: The "Safe Start" Stock Solution
Use this for creating stable storage stocks.[1][2][3]
-
Weighing: Weigh the HCl salt into a glass vial (avoid plastic if possible to prevent sticking).
-
Solvent: Add DMSO (Dimethyl Sulfoxide) to reach a concentration of 100 mM .
-
Dissolution: Vortex for 30 seconds. The solution should be crystal clear.
-
Aqueous Dilution: When ready to use, dilute this DMSO stock into your aqueous buffer (1:1000 dilution gives 100 µM, usually well within solubility limits).
Protocol B: Aqueous Rescue (If DMSO is prohibited)
Use this if you must dissolve directly in water.[1]
-
Pre-Acidification: Prepare sterile water adjusted to pH 4.0 using dilute HCl.[1][2][3]
-
Addition: Add the solid compound to this pre-acidified water.
-
Sonication: Sonicate in a water bath at 40°C for 10-15 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter (low protein binding) to remove micro-seeds that could trigger precipitation later.[1][2][3]
Visual Troubleshooting Logic
The following flowchart illustrates the decision-making process for dissolving this compound.
Caption: Decision tree for solubilization. Note the distinction between "Cloudy" (solid precipitate) and "Oily" (free base separation).[1]
Stability & Storage (The Sulfur Factor)
The "Ethylsulfanyl" moiety introduces a specific risk: Oxidation .[1][2]
-
The Risk: Thioethers (
) can oxidize to Sulfoxides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and Sulfones ( ).[2][3] -
Impact on Solubility: Sulfoxides are generally more polar and soluble than thioethers.[1][2][3] However, if your compound suddenly becomes "too soluble" or changes retention time on HPLC, it has likely degraded.[1][2][3]
-
Prevention:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. (Note: Closest structural analog for core properties).[1][2][3] Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pH-dependent solubility and the "oiling out" of amine bases).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Explains the Common Ion Effect in HCl salts).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(Ethylsulfanyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Piperidine scaffolds are prevalent in a vast number of biologically active compounds, making their derivatives, such as 4-(Ethylsulfanyl)piperidine hydrochloride, key building blocks in medicinal chemistry. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural confirmation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of each proton, confirming the integrity of the piperidine ring, the presence and nature of the ethylsulfanyl substituent, and the protonation state of the nitrogen atom.
Predicted ¹H NMR Spectral Characteristics of this compound
While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction can be made based on the analysis of structurally similar piperidinium salts and 4-substituted piperidines. The hydrochloride salt form ensures that the piperidine nitrogen is protonated, leading to characteristic downfield shifts of the adjacent protons.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2e, H-6e (axial) | 3.40 - 3.60 | d | ~12-13 | 2H |
| H-2a, H-6a (equatorial) | 3.00 - 3.20 | t | ~12-13 | 2H |
| H-4 | 2.80 - 3.00 | m | - | 1H |
| -S-CH₂ -CH₃ | 2.55 - 2.70 | q | ~7.5 | 2H |
| H-3e, H-5e (axial) | 2.10 - 2.30 | m | - | 2H |
| H-3a, H-5a (equatorial) | 1.80 - 2.00 | m | - | 2H |
| -S-CH₂-CH₃ | 1.20 - 1.35 | t | ~7.5 | 3H |
| NH ₂⁺ | ~9.0 (broad) | s | - | 2H |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Piperidine Ring Protons (H-2, H-3, H-5, H-6): The protonation of the nitrogen atom causes a significant deshielding effect on the adjacent α-protons (H-2 and H-6), shifting them downfield compared to the free base. The axial (H-2a, H-6a) and equatorial (H-2e, H-6e) protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. Typically, axial protons resonate at a slightly higher field than their equatorial counterparts. The protons at C-3 and C-5 will also show distinct axial and equatorial signals.
-
Proton at C-4 (H-4): This proton, being adjacent to the sulfur-bearing carbon, will appear as a multiplet due to coupling with the neighboring methylene protons (H-3 and H-5).
-
Ethylsulfanyl Group Protons: The methylene protons (-S-CH₂ -CH₃) will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-S-CH₂-CH₃ ) will appear as a triplet due to coupling with the two protons of the methylene group.
-
Ammonium Protons (NH₂⁺): The protons on the nitrogen will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. In D₂O, this signal will exchange with deuterium and may not be observed.
Comparative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the synergy of multiple analytical methods. ¹³C NMR, Mass Spectrometry, and HPLC provide complementary information regarding the carbon framework, molecular weight, and purity of the compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on proton environments, connectivity, and stereochemistry. | High resolution, non-destructive, provides unambiguous structural information. | Can be complex for large molecules, requires deuterated solvents. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides the number of unique carbon atoms, useful for confirming the overall structure.[1][2] | Lower sensitivity than ¹H NMR, requires higher sample concentrations.[1] |
| Mass Spectrometry (ESI-MS) | Precise molecular weight and information on fragmentation patterns. | High sensitivity, provides molecular formula confirmation, useful for identifying impurities. | Does not provide detailed structural connectivity, isomerization can be a challenge. |
| HPLC-UV | Purity assessment and quantification. | High sensitivity for UV-active compounds, excellent for separating mixtures and determining purity.[3] | The target molecule lacks a strong chromophore, requiring derivatization for sensitive UV detection.[3] |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, as hydrochloride salts may have limited solubility in less polar solvents like CDCl₃.[4]
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the sample is free of any particulate matter.[4]
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).
-
¹H NMR Experimental Workflow
¹³C NMR Spectroscopy
Objective: To confirm the carbon skeleton of the molecule.
Methodology:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.[1]
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
Data Interpretation: Based on typical chemical shift ranges, the following assignments are predicted:
-
Piperidine Carbons: C-2/C-6 (~45-50 ppm), C-4 (~35-40 ppm), C-3/C-5 (~30-35 ppm).
-
Ethylsulfanyl Carbons: -S-CH₂ -CH₃ (~25-30 ppm), -S-CH₂-CH₃ (~15 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight and study fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected m/z for the free base (C₈H₁₇NS) is approximately 159.12, so the [M+H]⁺ ion should be observed at m/z ~160.13.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
-
Data Interpretation: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom. Common fragmentation pathways include the loss of the ethyl group, cleavage of the piperidine ring, and loss of the entire ethylsulfanyl side chain.
ESI-MS/MS Fragmentation Pathway
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Methodology:
-
Challenge: this compound lacks a strong UV chromophore, making direct UV detection at high sensitivity challenging.
-
Solution - Pre-column Derivatization: To enhance UV detection, the piperidine nitrogen can be derivatized with a UV-active agent, such as dansyl chloride or 4-toluenesulfonyl chloride, prior to HPLC analysis.[5]
-
Chromatographic Conditions (for derivatized compound):
-
Column: A C18 reversed-phase column is typically suitable.[5][6]
-
Mobile Phase: A gradient of water (with an acid modifier like 0.1% formic acid) and acetonitrile is commonly used.[6]
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm for a tosyl derivative).[5]
-
-
Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy provides the most detailed structural information and is the primary tool for confirming the identity of the compound. ¹³C NMR complements this by verifying the carbon framework. Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure. Finally, HPLC, particularly after derivatization, is the gold standard for assessing the purity of the compound. By integrating the data from these orthogonal techniques, researchers can confidently establish the structure and purity of this compound, a critical step in the drug development pipeline.
References
Sources
- 1. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 2. compoundchem.com [compoundchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. PubChemLite - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS) [pubchemlite.lcsb.uni.lu]
- 12. web.pdx.edu [web.pdx.edu]
- 13. Piperidine [webbook.nist.gov]
- 14. 1864064-55-0|4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SID 104459884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. CAS Common Chemistry [commonchemistry.cas.org]
- 29. CINNAMOYL CHLORIDE(17082-09-6) 1H NMR spectrum [chemicalbook.com]
- 30. 1-Decene(872-05-9) 1H NMR [m.chemicalbook.com]
- 31. Piperidine | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
A Comparative Guide to the Melting Point Determination of Novel Pharmaceutical Intermediates: A Case Study of 4-(Ethylsulfanyl)piperidine Hydrochloride
Introduction
In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. Physical properties serve as the foundational data for identity, purity, and stability assessment. Among these, the melting point is a critical, albeit classic, thermophysical property. It provides a rapid and cost-effective first indication of purity and is a key descriptor for the characterization of crystalline solids.[1][2] A sharp melting range is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities, which cause a depression of the melting point.[2]
This guide focuses on the determination of the melting point for 4-(Ethylsulfanyl)piperidine hydrochloride, a representative piperidine derivative that may serve as a building block in pharmaceutical synthesis. A survey of common chemical databases reveals no publicly documented melting point for this specific compound, positioning it as an ideal candidate for the application of fundamental characterization techniques. For researchers encountering such uncharacterized intermediates, the central question is not merely what the melting point is, but how to determine it with accuracy, precision, and confidence.
This document provides an in-depth comparison of three principal methodologies for melting point determination: the traditional Capillary Method , the thermodynamic analysis by Differential Scanning Calorimetry (DSC) , and the visual technique of Hot-Stage Microscopy (HSM) . We will explore the underlying scientific principles, provide field-proven experimental protocols, and discuss the relative merits and limitations of each approach to guide the modern researcher in making an informed methodological choice.
The Capillary Melting Point Method: The Established Standard
The capillary tube method is the most widely recognized technique for melting point determination, referenced in numerous pharmacopeias and standard test methods, including ASTM E324.[3][4][5][6] The method relies on the visual observation of the phase transition of a finely powdered sample packed into a thin glass capillary tube, which is heated in a controlled block or oil bath.[1]
Principle of Operation
A small, tightly packed column of the crystalline powder is heated at a controlled rate. As the temperature of the heating block increases, heat is transferred to the sample. The melting range is recorded from the temperature at which the first droplet of liquid is observed (onset of melting) to the temperature at which the entire sample becomes a clear liquid (clear point).[1] The visual detection of this physical transformation is the basis of the measurement.
Advantages & Limitations
Advantages:
-
Low Cost & Accessibility: The instrumentation is relatively inexpensive and ubiquitous in synthetic chemistry labs.
-
Small Sample Size: Only a small amount of material is required.
-
Regulatory Acceptance: It is a compendial method recognized by the U.S. Pharmacopeia (USP) and European Pharmacopeia (Ph. Eur.).[6][7]
Limitations:
-
Subjectivity: The visual determination of the exact melting points can vary between operators.
-
Limited Information: Provides only the melting range and gives no thermodynamic data (e.g., enthalpy of fusion).
-
Heating Rate Dependency: The observed melting point is highly dependent on the heating rate; a slower ramp rate (1–2 °C/minute) is crucial for accuracy near the melting point.[6][8]
Experimental Protocol: A Self-Validating System
A robust protocol ensures that the results are accurate and reproducible. This involves both instrument validation and proper sample handling.
A. Instrument Calibration: The accuracy of the apparatus must be verified at regular intervals using certified melting point reference standards.[5][6] Standards should be chosen to bracket the expected melting point of the sample under investigation.
-
Select at least two USP or LGC-traceable reference standards (e.g., Vanillin: 81-83 °C, Caffeine: 235-238 °C).[9][10][11]
-
Determine the melting point of each standard using the same method as for the test sample.
-
The measured values should fall within the acceptable range specified on the certificate for the reference standard.[10] If not, the instrument's temperature scale requires recalibration.
B. Sample Preparation & Measurement:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by grinding it gently with a mortar and pestle.[12]
-
Capillary Loading: Press the open end of a capillary tube into the powder until a small amount of material enters the tube.[8]
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[8][12] Repeat until the packed sample height is 2–3 mm.[1][13] Improper packing can lead to errors.[8]
-
Heating Profile:
-
Place the capillary in the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/minute.[2]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample in a new capillary tube, begin heating again.[8][14]
-
When the temperature is ~15 °C below the expected melting point, reduce the heating rate to 1–2 °C/minute to ensure thermal equilibrium between the sample and the thermometer.[8][13]
-
-
Data Recording:
-
Record the temperature (T1) when the first drop of liquid appears.
-
Record the temperature (T2) when the last solid particle melts into a clear liquid.
-
Report the result as a melting range (T1 – T2). For a pure substance, this range should be narrow (0.5–2 °C).
-
Figure 1: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC): The Thermodynamic Approach
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15][16] It is considered the gold standard for determining melting points in the pharmaceutical industry, providing more comprehensive data than the capillary method.[17]
Principle of Operation
The sample and an empty reference pan are placed in the DSC cell and heated at a constant rate. When the sample melts—an endothermic process—it requires more energy than the reference to maintain the same temperature increase. The instrument measures this differential heat flow, which is plotted against temperature. The resulting peak provides the melting temperature and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
Advantages & Limitations
Advantages:
-
High Accuracy & Precision: Provides objective, instrument-measured values with high reproducibility.
-
Thermodynamic Data: Quantifies the enthalpy of fusion, which is valuable for polymorphism studies, stability analysis, and purity calculations.
-
Versatility: Can detect other thermal events, such as glass transitions, crystallization, and decomposition.[15][17]
-
Automation: Modern DSC instruments offer high-throughput analysis with autosamplers.
Limitations:
-
Higher Cost: Instrumentation is significantly more expensive than a capillary apparatus.
-
Requires Expertise: Operation and data interpretation require more training.
Experimental Protocol: A Self-Validating System
A. Instrument Calibration: Calibration is critical for both the temperature and heat flow axes.
-
Perform a temperature calibration using a high-purity standard with a well-defined melting point, such as Indium.[18]
-
Perform a heat flow (enthalpy) calibration using the known enthalpy of fusion of the standard.
-
The instrument software typically guides this process and applies correction factors.
B. Sample Preparation & Measurement:
-
Sample Preparation: Accurately weigh 2–10 mg of the dry, powdered this compound into a clean aluminum DSC pan.[18] Record the exact weight.
-
Encapsulation: Place the corresponding lid on the pan and crimp it using a sample press to create a hermetic seal. This prevents sample loss and is crucial for volatile substances.
-
Reference Pan: Prepare an identical empty, sealed pan to be used as the reference.
-
Instrument Setup: Place the sample and reference pans into their respective positions in the DSC cell.
-
Heating Profile:
-
Program the instrument to equilibrate at a starting temperature (e.g., 25 °C).
-
Set a constant heating rate (a standard rate is 10 °C/minute).
-
Set a final temperature well above the expected melting point.
-
The entire process runs under a continuous purge of an inert gas (e.g., nitrogen) to create a stable thermal environment.
-
-
Data Analysis:
-
The output is a thermogram (heat flow vs. temperature).
-
The melting event appears as an endothermic peak.
-
Melting Point (Tm): Can be reported as the onset temperature (the extrapolation of the peak's leading edge to the baseline) or the peak temperature. The choice should be consistent and reported. The International Union of Pure and Applied Chemistry (IUPAC) notes that the peak temperature is often used.[19]
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.
-
Figure 2: Workflow for DSC Melting Point Determination.
Hot-Stage Microscopy (HSM): The Visual Confirmation
HSM combines the visual advantage of the capillary method with the precise temperature control of modern instrumentation. It allows for direct observation of a sample through a microscope as it is heated or cooled on a controlled stage.[20][21]
Principle of Operation
A very small amount of sample is placed on a microscope slide on a programmable heating stage. As the stage temperature is ramped, the user can directly observe and record the physical changes in the crystals, such as shrinking, sintering, melting, and decomposition.[22] This visual evidence can be invaluable for interpreting complex thermal events.
Advantages & Limitations
Advantages:
-
Direct Visualization: Allows for unambiguous identification of the melting process and can distinguish it from other thermal events like polymorphism or desolvation.[6][22]
-
Extremely Small Sample Size: Requires only a few crystals.
-
Combined Analysis: Can be coupled with other techniques like DSC for simultaneous visual and thermodynamic analysis.[17]
Limitations:
-
Lower Throughput: The method is manual and generally analyzes one sample at a time.
-
Specialized Equipment: Requires a dedicated microscope and hot stage.
-
Potential for Subjectivity: While visual, the interpretation of the exact start and end of melting can still have a subjective component.
Experimental Protocol: A Self-Validating System
A. Instrument Calibration: The hot stage's temperature sensor must be calibrated using certified reference standards with known melting points, similar to the other methods.
B. Sample Preparation & Measurement:
-
Sample Preparation: Place a small quantity of the crystalline this compound onto a clean microscope slide. A coverslip is gently placed on top.
-
Instrument Setup: Place the slide onto the hot stage and focus the microscope on the crystals.
-
Heating Profile:
-
Program a heating rate, typically starting with a fast ramp to approach the approximate melting point, followed by a slow ramp of 1–2 °C/minute for the final determination.
-
-
Observation and Data Recording:
-
Observe the crystals through the microscope as the temperature increases.
-
Record the temperature at which the first signs of melting (rounding of crystal edges, appearance of liquid) are observed.
-
Record the temperature at which the last crystal disappears.
-
Modern systems can capture images or videos, providing a permanent record of the thermal event.
-
Figure 3: Workflow for Hot-Stage Microscopy Melting Point Determination.
Comparative Summary of Methodologies
For a researcher characterizing this compound, the choice of method depends on the specific goal, available resources, and the stage of development.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Principle | Visual detection of phase change | Measurement of differential heat flow | Direct microscopic observation of phase change |
| Primary Output | Melting Range (T1-T2) | Melting Temp (Tm), Enthalpy of Fusion (ΔHfus) | Melting Range, Visual record of thermal events |
| Accuracy | Moderate; operator and heating rate dependent | High; instrument-based, objective | High; precise temperature control |
| Precision | Moderate | High | High |
| Sample Size | Small (~2-5 mg) | Small (2-10 mg) | Very Small (<1 mg) |
| Throughput | Moderate (can run ~3 samples simultaneously) | High (with autosampler) | Low (typically single sample) |
| Key Advantage | Low cost, simple, compendial acceptance | Quantitative thermodynamic data, high accuracy | Direct visualization, ideal for complex phenomena |
| Key Limitation | Subjective, no thermodynamic data | High instrument cost, requires trained operator | Low throughput, specialized equipment |
| Best For | Routine QC, teaching labs, initial screening | Pharmaceutical development, polymorphism, R&D | Problem-solving, polymorph screening, desolvation |
| Relevant Standards | USP <741>, ASTM E324[3][23] | USP <891>, ASTM E1269, ISO 11357[15] | N/A (often used as a complementary technique) |
Conclusion and Recommendations
The determination of the melting point of a novel compound like this compound is a foundational step in its physicochemical characterization. While no single method is universally superior, a strategic selection can provide the required data with appropriate confidence.
-
For initial identification and routine purity checks in a synthesis lab, the Capillary Method remains a practical and valid choice, provided it is performed with a calibrated instrument and a carefully controlled slow heating rate. Its acceptance by regulatory bodies for basic identification makes it an indispensable tool.
-
For pharmaceutical development, formal characterization, and any studies involving polymorphism or stability , Differential Scanning Calorimetry (DSC) is the recommended method. The objective, quantitative data it provides on both the melting temperature and the enthalpy of fusion is invaluable for building a comprehensive profile of a new drug substance intermediate.
-
Hot-Stage Microscopy (HSM) serves as a powerful orthogonal or problem-solving tool. If DSC results are ambiguous or if there is a suspicion of decomposition, solvent loss, or polymorphic transitions occurring during heating, HSM provides the definitive visual evidence needed to correctly interpret the thermal events.
Ultimately, a self-validating system, grounded in routine calibration with certified reference standards, is the cornerstone of trustworthy data generation, regardless of the chosen technology. By applying these principles, researchers can confidently establish the melting point of this compound and other novel compounds, ensuring the integrity of their scientific and development programs.
References
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ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023. [Link]
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ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
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Improved Pharma. (2024). DSC hot stage microscopy. [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
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ResearchGate. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
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ACS Publications. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. [Link]
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Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
